6-Chloro-4-hydroxy-1-methyl-1,7-naphthyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-4-hydroxy-1-methyl-1,7-naphthyridin-2(1H)-one is a synthetic organic compound belonging to the naphthyridine family. Compounds in this family are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-hydroxy-1-methyl-1,7-naphthyridin-2(1H)-one typically involves multi-step organic reactions. A common route might include:
Starting Material: A suitable naphthyridine derivative.
Chlorination: Introduction of the chlorine atom at the 6th position using reagents like thionyl chloride or phosphorus pentachloride.
Hydroxylation: Introduction of the hydroxyl group at the 4th position using reagents like sodium hydroxide or hydrogen peroxide.
Methylation: Introduction of the methyl group at the 1st position using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve:
Batch or Continuous Flow Reactors: To control reaction parameters precisely.
Catalysts: To enhance reaction rates and selectivity.
Purification Techniques: Such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-hydroxy-1-methyl-1,7-naphthyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example:
Oxidation: Could lead to the formation of carboxylic acids or ketones.
Reduction: Could result in the formation of alcohols or amines.
Substitution: Could introduce various functional groups like halogens, alkyl, or aryl groups.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: As a precursor for the synthesis of dyes, pigments, or agrochemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-4-hydroxy-1-methyl-1,7-naphthyridin-2(1H)-one would depend on its specific biological target. Generally, it might:
Interact with Enzymes: Inhibiting or activating specific enzymes.
Bind to Receptors: Modulating receptor activity.
Affect Cellular Pathways: Influencing signaling pathways or gene expression.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-4-hydroxy-1-methylquinoline: Similar structure with a quinoline core.
4-Hydroxy-1-methyl-1,7-naphthyridin-2(1H)-one: Lacking the chlorine atom.
6-Chloro-1-methyl-1,7-naphthyridin-2(1H)-one: Lacking the hydroxyl group.
Uniqueness
6-Chloro-4-hydroxy-1-methyl-1,7-naphthyridin-2(1H)-one is unique due to the specific combination of functional groups, which can confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
6-chloro-4-hydroxy-1-methyl-1,7-naphthyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-12-6-4-11-8(10)2-5(6)7(13)3-9(12)14/h2-4,13H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKRYFSMDCSGVIG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(C2=CC(=NC=C21)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1935435-26-9 |
Source
|
Record name | 6-chloro-4-hydroxy-1-methyl-1,2-dihydro-1,7-naphthyridin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.